molecular formula C11H10ClN3O B1527958 2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile CAS No. 1346447-42-4

2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile

Cat. No. B1527958
CAS RN: 1346447-42-4
M. Wt: 235.67 g/mol
InChI Key: ZHPGDUZRJLAWCR-UHFFFAOYSA-N
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Description

“2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile” is a chemical compound with the empirical formula C11H10ClN3O and a molecular weight of 235.67 . It is a solid substance . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .


Physical And Chemical Properties Analysis

“2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile” is a solid substance . No further specific physical or chemical properties were found in the search results.

Safety and Hazards

The safety information available indicates that “2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile” is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . Precautionary statements include P301 + P310 - P305 + P351 + P338 .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have a broad range of targets.

Mode of Action

It is likely that the compound interacts with its targets through a process of binding and causing conformational changes . This interaction could lead to changes in the function of the target, potentially inhibiting or enhancing its activity.

Biochemical Pathways

Similar compounds have been found to affect a variety of pathways . The compound’s effect on these pathways could lead to downstream effects such as changes in cellular function or signaling.

Result of Action

Similar compounds have been found to cause significant changes in cell cycle progression , suggesting that this compound may have similar effects.

properties

IUPAC Name

2-tert-butyl-4-chloro-[1,3]oxazolo[4,5-c]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-11(2,3)10-15-7-8(16-10)6(4-13)5-14-9(7)12/h5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPGDUZRJLAWCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C(=CN=C2Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile
Reactant of Route 6
2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile

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